

Spectroscopic Analysis of 1,2-Bis(bromomethyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Bis(bromomethyl)benzene

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Bis(bromomethyl)benzene**, a crucial reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy interpretation and application in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **1,2-Bis(bromomethyl)benzene** provide key insights into its molecular framework.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for **1,2-Bis(bromomethyl)benzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.39 - 7.26	Multiplet	4H	Aromatic (Ar-H)
4.68	Singlet	4H	Methylene (-CH ₂ Br)

Solvent: CDCl₃[1]

Table 2: ^{13}C NMR Spectroscopic Data for **1,2-Bis(bromomethyl)benzene**

Chemical Shift (δ) ppm	Assignment
136.7	Quaternary Aromatic (C-1, C-2)
131.2	Aromatic (CH-3, CH-6)
129.6	Aromatic (CH-4, CH-5)
30.1	Methylene (-CH ₂ Br)
Solvent: CDCl ₃ ^[1]	

Experimental Protocols

The following is a generalized experimental protocol for obtaining NMR spectra of organic compounds. Specific parameters for the data presented above were not available in the cited literature.

Sample Preparation:

- Approximately 10-20 mg of the solid **1,2-Bis(bromomethyl)benzene** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial.
- The solution is thoroughly mixed to ensure complete dissolution.
- The resulting solution is then transferred into a 5 mm NMR tube.
- The tube is capped and carefully wiped clean before insertion into the spectrometer.

^1H NMR Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).
- Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00).
- Typical Parameters:

- Number of scans: 16-32
- Relaxation delay: 1.0 s
- Pulse width: 30-45°
- Acquisition time: 2-4 s
- Spectral width: 10-15 ppm

¹³C NMR Spectroscopy:

- Instrument: A standard NMR spectrometer (e.g., 75 or 100 MHz).
- Solvent: Chloroform-d (CDCl_3) with the solvent peak as an internal reference (δ 77.16).
- Typical Parameters:
 - Number of scans: 1024-4096 (or more, depending on sample concentration)
 - Relaxation delay: 2.0 s
 - Pulse width: 30°
 - Acquisition time: 1-2 s
 - Spectral width: 0-220 ppm
 - Decoupling: Proton broadband decoupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: IR Absorption Bands for **1,2-Bis(bromomethyl)benzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
1437	Weak	Aromatic C=C stretch
1419	Weak	Aromatic C=C stretch
1227	Strong	C-H in-plane bending
1198	Strong	C-H in-plane bending
848	Weak	C-H out-of-plane bending
750	Weak	C-H out-of-plane bending

Sample Preparation: KBr pellet[1]

Experimental Protocols

The following outlines a general procedure for obtaining an IR spectrum of a solid organic compound using the KBr pellet method.

- A small amount of **1,2-Bis(bromomethyl)benzene** (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
- The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
- The KBr pellet is placed in the sample holder of the IR spectrometer.
- The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is usually recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Data Presentation

Table 4: Mass Spectrometry Fragmentation Data for **1,2-Bis(bromomethyl)benzene**

m/z	Relative Intensity (%)	Assignment
262/264/266	~1:2:1	[M] ⁺ (Molecular ion)
183/185	High	[M-Br] ⁺
104	High	[M-2Br] ⁺ (o-xylylene)
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization Method: Electron
Ionization (EI)

The presence of two bromine atoms is indicated by the characteristic isotopic pattern of the molecular ion peak (M, M+2, M+4).

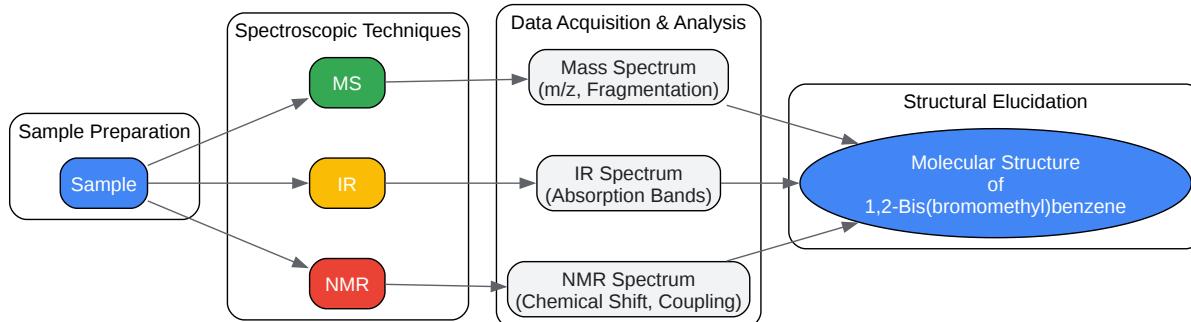
Experimental Protocols

The following is a generalized protocol for obtaining a mass spectrum using an electron ionization (EI) source.

- A small amount of the sample is introduced into the mass spectrometer, often via a heated probe for solid samples or through a gas chromatograph (GC-MS).
- In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.
- The resulting ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,2-Bis(bromomethyl)benzene**.



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A generalized workflow for spectroscopic analysis.

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References

- 1. rsc.org [rsc.org]
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